5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-
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Overview
Description
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- is a polycyclic aromatic compound containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzaldehyde with a dioxolane derivative in the presence of an acid catalyst. The reaction conditions often require refluxing in an organic solvent such as toluene or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8H-1,3-Dioxolo4,5-hbenzopyran-8-one : Another dioxolo-benzopyran derivative with similar structural features.
- 5H-1,3-Dioxolo4,5-gbenzopyran-7(8H)-one : A closely related compound with slight variations in the substituent positions.
Uniqueness
5H-1,3-Dioxolo4,5-gbenzopyran-5-one, 7-propyl- is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
163597-63-5 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
7-propyl-[1,3]dioxolo[4,5-g]isochromen-5-one |
InChI |
InChI=1S/C13H12O4/c1-2-3-9-4-8-5-11-12(16-7-15-11)6-10(8)13(14)17-9/h4-6H,2-3,7H2,1H3 |
InChI Key |
UQMOOBFMUJITLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=CC3=C(C=C2C(=O)O1)OCO3 |
Origin of Product |
United States |
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